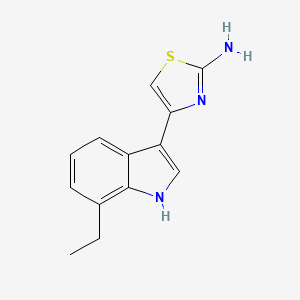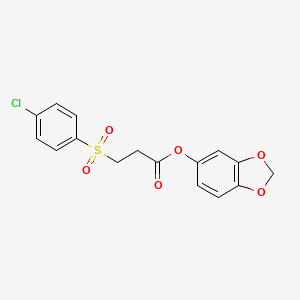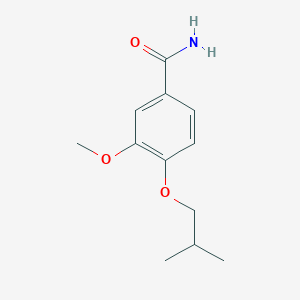
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide, also known as BRCP, is a chemical compound that has been of interest to the scientific community due to its unique properties and potential applications. BRCP is a cyclopropane-containing compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been studied extensively due to its potential applications in various fields of scientific research. One of the main areas of interest is in the field of medicinal chemistry, where N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been investigated for its potential as an anti-cancer agent. N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin. It has also been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. However, one limitation is that the mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide. One area of interest is in the development of new synthesis methods for N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide that are more efficient and cost-effective. Another area of interest is in the investigation of the mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide, which could lead to the development of new cancer treatments. Additionally, further research is needed to determine the potential side effects of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide and its safety for use in humans.
Conclusion
In conclusion, N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is a chemical compound that has been of interest to the scientific community due to its unique properties and potential applications. N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide has been synthesized using various methods and has been investigated for its potential as an anti-cancer agent. Although the mechanism of action of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide is not fully understood, it has been shown to have anti-proliferative effects on cancer cells and to inhibit the activity of certain enzymes. Further research is needed to determine the potential side effects of N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide and its safety for use in humans.
Synthesemethoden
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 4-bromo-2-chlorobenzoic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. Another method involves the reaction of 4-bromo-2-chlorobenzoyl chloride with cyclopropanecarboxamide in the presence of triethylamine. Both methods have been used successfully to synthesize N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-7-3-4-9(8(12)5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSWINBFXWPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)




![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone](/img/structure/B7479405.png)
![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7479415.png)

